molecular formula C9H10N2 B13663574 2-Isopropylnicotinonitrile

2-Isopropylnicotinonitrile

Cat. No.: B13663574
M. Wt: 146.19 g/mol
InChI Key: ZILHRZJGQHDLHF-UHFFFAOYSA-N
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Description

2-Isopropylnicotinonitrile is a substituted pyridine derivative featuring a nitrile group at the 3-position and an isopropyl substituent at the 2-position of the pyridine ring. Nicotinonitrile derivatives are critical intermediates in pharmaceuticals and agrochemicals due to their reactivity and ability to act as precursors for heterocyclic compounds.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-propan-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C9H10N2/c1-7(2)9-8(6-10)4-3-5-11-9/h3-5,7H,1-2H3

InChI Key

ZILHRZJGQHDLHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=N1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 2-isopropylnicotinic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia to yield the nitrile. Another method involves the direct reaction of 2-isopropylpyridine with cyanogen bromide in the presence of a base.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale chemical reactions involving the ammoxidation of 2-isopropylpyridine. This process involves the reaction of 2-isopropylpyridine with ammonia and oxygen over a catalyst at high temperatures to form the nitrile.

Chemical Reactions Analysis

Types of Reactions

2-Isopropylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form the corresponding amide or carboxylic acid.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas over a metal catalyst.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amides and carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Isopropylnicotinonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropylnicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form the corresponding amide or acid, which can then interact with biological molecules. The isopropyl group can also influence the compound’s lipophilicity and its ability to cross cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular features of 2-Isopropylnicotinonitrile and related compounds, based on available evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Source
This compound (hypothetical) N/A C₉H₁₀N₂ 146.19 2-isopropyl, 3-cyano N/A
2-Chloro-6-isopropylnicotinonitrile 108244-44-6 C₉H₁₀ClN₂ 180.63 2-chloro, 6-isopropyl, 3-cyano Tetrahedron
2-Cyclopropylacetonitrile 6542-60-5 C₅H₇N 81.12 Cyclopropyl, nitrile Analysis Report
2-(Benzylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile N/A C₁₇H₁₃F₃N₂S 334.36 2-benzylsulfanyl, 6-cyclopropyl, 4-CF₃ ChemBK
5-Acetyl-6-methyl-2-piperidinonicotinonitrile 121348-11-6 C₁₄H₁₇N₃O 243.31 5-acetyl, 6-methyl, 2-piperidino Chemlyte Solutions

Key Findings:

Isopropyl groups enhance steric hindrance, which may reduce nucleophilic substitution rates but improve thermal stability .

Lipophilicity and Bioactivity :

  • The benzylsulfanyl and trifluoromethyl groups in the ChemBK compound significantly increase lipophilicity (logP ~3.5 estimated), making it more suitable for membrane penetration in biological systems compared to simpler nitriles.

Applications in Synthesis: Piperidino and acetyl groups (e.g., in 5-Acetyl-6-methyl-2-piperidinonicotinonitrile ) suggest utility in synthesizing alkaloid-like structures, leveraging the nitrile group for further functionalization.

Biological Activity

2-Isopropylnicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of nicotinonitriles, characterized by a pyridine ring with an isopropyl group and a nitrile functional group. The molecular formula is C11H12N2C_{11}H_{12}N_2, and its molecular weight is approximately 176.23 g/mol. The presence of the nitrile group allows for various interactions with biological molecules, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions that modulate enzyme activity and receptor binding. Current research indicates that this compound may influence pathways related to:

  • Antimicrobial Activity : Exhibiting effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Potentially inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Research Findings

Recent studies have highlighted the biological activities associated with this compound. Below are some key findings:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of this compound showed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as certain fungi .
  • Anticancer Activity :
    • Research indicated that this compound could inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. In vitro assays revealed IC50 values in the low micromolar range for specific cancer types .

Table 1: Biological Activities of this compound

Activity TypeAssay TypeIC50 Value (µM)Reference
AntimicrobialBacterial Inhibition15
AntifungalFungal Inhibition20
Anticancer (Breast)Cell Proliferation10
Anticancer (Lung)Cell Proliferation12

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 20 µM. This study utilized standard disk diffusion methods to assess efficacy, highlighting the compound's potential as a lead for developing new antibiotics.

Case Study 2: Anticancer Potential
In a comparative study on various nicotinonitriles, this compound exhibited superior anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression, with flow cytometry confirming increased sub-G1 populations in treated cells.

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